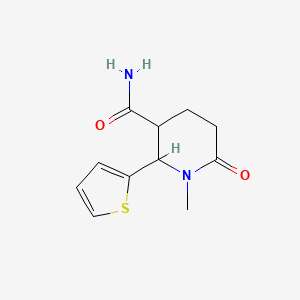
3-Fluoro-6-methoxy-2-methylaniline
Overview
Description
3-Fluoro-6-methoxy-2-methylaniline: is an aromatic amine with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the third position, a methoxy group at the sixth position, and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxy-2-methylaniline typically involves multiple steps:
Nitration: The starting material, 3-fluoro-2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts for the methoxylation step to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-6-methoxy-2-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of de-fluorinated or de-methoxylated products.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: 3-Fluoro-6-methoxy-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable building block for creating complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the manufacture of electronic materials and polymers .
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxy-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the methoxy group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
3-Fluoro-2-methylaniline: Lacks the methoxy group, making it less versatile in certain synthetic applications.
6-Methoxy-2-methylaniline: Lacks the fluorine atom, which may reduce its biological activity and binding affinity.
3-Fluoro-4-methoxyaniline: Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 3-Fluoro-6-methoxy-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of fluorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug development .
Properties
IUPAC Name |
3-fluoro-6-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVVXNUGNIQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)



![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)


![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

